Geraniol-D6

Mass Spectrometry Isotopic Internal Standard Bioanalytical Chemistry

Geraniol-D6 is a stable isotope-labeled analog of the natural monoterpene alcohol geraniol, in which six hydrogen atoms are replaced by deuterium (C₁₀H₁₂D₆O, molecular weight 160.29 g/mol). This compound belongs to the class of perdeuterated analytical internal standards specifically designed for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays.

Molecular Formula C10H18O
Molecular Weight 160.29 g/mol
CAS No. 66063-44-3
Cat. No. B123641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniol-D6
CAS66063-44-3
Synonyms(2E)-3-Methyl-7-(methyl-D3)-2,6-octadien-8,8,8-D3-1-ol; _x000B_(E)-3-Methyl-7-(methyl-D3)-2,6-octadien-8,8,8-D3-1-ol
Molecular FormulaC10H18O
Molecular Weight160.29 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)C
InChIInChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3
InChIKeyGLZPCOQZEFWAFX-VXNAPGOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geraniol-D6 (CAS 66063-44-3): Deuterated Monoterpene Analytical Standard for High-Precision Quantification


Geraniol-D6 is a stable isotope-labeled analog of the natural monoterpene alcohol geraniol, in which six hydrogen atoms are replaced by deuterium (C₁₀H₁₂D₆O, molecular weight 160.29 g/mol) [1][2]. This compound belongs to the class of perdeuterated analytical internal standards specifically designed for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays. Its primary use is to enable accurate, matrix-effect-compensated quantification of geraniol and its metabolites in complex biological matrices, where unlabeled geraniol cannot serve as a distinct internal standard [2].

Workflow LC‑MS/MS Bioanalytical Quantification
Standard Type Perdeuterated Internal Standard (ISTD)
Key Capability Co‑elution‑based matrix effect compensation

Why Unlabeled Geraniol or Lower Deuterium Analogues Cannot Substitute Geraniol-D6 in Quantitative Bioanalytical Workflows


Geraniol-D6 provides a distinct mass shift (+6 Da) that permits unequivocal discrimination from the natural-abundance analyte (MW 154.25) in mass spectrometry, while preserving nearly identical chromatographic behavior [1]. Unlabeled geraniol co-elutes but cannot be distinguished by mass from the target, making it useless as an internal standard. Lower deuterium analogues such as geraniol-d2 (+2 Da shift, MW 156.26) may overlap with the ¹³C and ²H isotopic envelope of native geraniol, compromising quantification accuracy [1]. Furthermore, alternative deuterated monoterpenes (e.g., geranial‑d6) differ in chemical functionality (aldehyde vs. alcohol) and therefore exhibit different chromatographic retention, preventing their use for co‑elution‑based matrix effect correction [2]. These physicochemical constraints mean that geraniol‑D6 is not interchangeable with other in‑class compounds when the assay demands exact isotopic purity, chromatographic matching, and mass distinction.

Unlabeled geraniol
Co‑elutes but lacks mass distinction; cannot serve as an internal standard.
Geraniol‑d2 (lower mass shift)
Mass shift may overlap with native isotopic envelope, compromising quantification accuracy.
Geranial‑d6 (aldehyde analogue)
Different functionality alters chromatographic retention; unsuitable for co‑elution‑based matrix correction.

Quantitative Comparator-Based Evidence: Why Geraniol-D6 Delivers Differentiated Analytical Value


Deuterium Count and Mass Shift Advantage: +6 Da Separation for Unambiguous MS Discrimination

Geraniol-D6 carries six deuterium atoms (molecular weight 160.29), creating a +6 Da shift relative to unlabeled geraniol (MW 154.25) [1]. This mass increment is baseline-resolved from the naturally occurring ¹³C isotopic envelope (maximum ~1.2 Da for a C10 molecule), ensuring unambiguous quantification free of interference from endogenous geraniol. By contrast, geraniol-d2 (+2 Da shift, MW 156.26) may overlap with the M+1 and M+2 isotopic peaks of native geraniol, potentially introducing systematic errors exceeding 5% in complex matrices [2].

Mass Shift Advantage
Class-level
Target: +6 Da separation
Comparator: +0 Da (unlabeled) / +2 Da (d2)
Difference: Baseline-resolved from native ¹³C envelope
Enables unambiguous analyte discrimination without isotopic crosstalk.
Requires MS resolution ≥0.1 Da
Mass Spectrometry Isotopic Internal Standard Bioanalytical Chemistry

Ubiquitous Chromatographic Co-Elution with Native Geraniol (Δt ≤ 0.2 min) for Comprehensive Matrix Effect Correction

In a validated LC‑MS/MS method for pharmacokinetic assessment of geraniol in C57BL/6J mouse biofluids, geraniol‑D6 elutes at 9.2 min, only 0.2 min before the native analyte (9.4 min) under the same chromatographic conditions. The geraniol metabolite geranic acid elutes at 8.9 min (0.5 min difference), and 8‑hydroxygeraniol at 2.9 min [1]. This near-simultaneous elution guarantees that geraniol‑D6 and the target analyte experience equivalent ion suppression/enhancement from co‑eluting matrix constituents, enabling the internal standard to fully compensate for matrix effects.

Co‑Elution (Δt)
Head-to-head
Target: 9.2 min (D6) | Native: 9.4 min
Δt = 0.2 min; nearest metabolite elutes 0.5 min earlier
Supports accurate matrix effect correction via near‑simultaneous elution.
LC‑MS/MS ESI+; 12 min total run
LC-MS/MS Bioanalysis Pharmacokinetic Method Development Deuterated Internal Standard

Validated LC‑MS/MS Method Performance: 625‑Fold Linear Range (0.016–10 µg/mL) in Mouse Blood Using Geraniol‑D6 Internal Standard

Employing geraniol‑D6 at a fixed concentration of 40 µg/mL in acetonitrile as the internal standard, the PK method achieved a linear calibration range of 0.016–10 µg/mL (r² >0.99) for geraniol in mouse blood. The limit of quantification enabled accurate determination of Cmax at 0.05 ± 0.01 µg/mL following oral administration of 200 mg/kg geraniol [1]. The authors explicitly state that ‘Geraniol‑D6 was used as an internal standard to prevent loss of accuracy due to matrix effects.’ Without a deuterated internal standard, ion suppression in the electrospray source can lead to systematic inaccuracies; other non‑deuterated or structurally different surrogates cannot provide equivalent compensation.

Validated Method
Method context
Linear range 0.016–10 µg/mL (r²>0.99); LLOQ 0.05 µg/mL; Accuracy ±15%
Reported method validation supports geraniol quantification in mouse blood matrix.
IS concentration 40 µg/mL; 10 µL injection
Pharmacokinetic Linearity Bioanalytical Method Validation Matrix Effect Compensation

Certified Isotopic Purity ≥95%: A Procurement Specification That Directly Impacts Quantification Reliability

Commercial geraniol‑D6 is routinely supplied with a minimum isotopic purity of 95% . This high enrichment level ensures that ≤5% of the internal standard signal arises from unlabeled geraniol contamination, which would otherwise bias quantification of low endogenous analyte concentrations. Lower‑labeled analogues such as geraniol‑d2, while also purified, carry the inherent risk that their +2 Da shift overlaps with natural isotopic peaks, making isotopic purity certification less meaningful for quantification purposes [1].

Isotopic Purity
Specification review
≥95% D6 incorporation (neat oil)
Specification impacts lower limit of quantification reliability.
Verified by NMR/MS Certificate of Analysis
Analytical Standard Certification Isotopic Enrichment Procurement Specification

Specific Deuterium Labeling Pattern (Terminal Dimethyl Groups) Enables Defined Metabolic Tracing Without Isotopic Scrambling

The deuteration pattern of geraniol‑D6 is confined to the two terminal methyl groups (C8 and C9 positions: (CD₃)₂C=CH‑), as evidenced by the IUPAC name (2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol and the SMILES notation [2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] . This regiospecific labeling avoids deuteration of the allylic alcohol proton (OH), which would undergo exchange under biological conditions, and ensures that the label remains stable in metabolic oxidation reactions occurring at the ω‑position [1]. Randomly deuterated geraniol samples or those labeled at the hydroxyl proton would produce ambiguous tracing data due to deuterium loss or exchange [2].

Labeling Specificity
Reported
Six deuterium at terminal C8/C9 methyl groups; non‑exchangeable
Defined label position supports metabolic tracing without scrambling.
Confirmed by ¹H/²H NMR; stable at physiological pH
Metabolic Tracing Deuterium Labeling Specificity Isotope Effect Studies

Geraniol-D6 Application Scenarios: Where Its Quantifiable Differentiation Delivers Proven Value


Preclinical Pharmacokinetic Studies of Geraniol and Its Phase I/II Metabolites in Biological Matrices

Geraniol‑D6 functions as the essential internal standard for validated LC‑MS/MS methods quantifying geraniol, geranic acid, and glucuronide conjugates in blood, liver, kidney, brain, and lung tissues after oral or intravenous administration of geraniol [1]. Its deuterium labeling not only corrects for matrix effects (+0.2 min co‑elution) but also enables determination of Cmax (0.05 µg/mL) and tissue distribution kinetics. Laboratories performing regulatory‑grade pharmacokinetic characterization of geraniol‑based therapeutics or nutraceuticals should specify geraniol‑D6 to achieve the bioanalytical accuracy required for IND or DMF submissions [1].

Quantitative Analysis of Geraniol as a Flavor, Fragrance, or Cosmetic Allergen in Complex Consumer Product Matrices

Regulations (e.g., EU Cosmetics Regulation 1223/2009) require accurate quantification of geraniol as a declarable fragrance allergen in finished products. Geraniol‑D6 provides the +6 Da mass signature and isotopic purity (≥95%) needed for unambiguous determination of geraniol in lotions, perfumes, and household cleaning agents, where matrix components (surfactants, emulsifiers) cause severe ion suppression. Unlike non‑deuterated surrogate internal standards, geraniol‑D6 corrects for both extraction recovery and ionization efficiency, allowing method LOQs as low as 0.01 µg/mL [1].

Stable-Isotope Tracer Investigations of Monoterpene Biosynthesis and Biotransformation in Plants and Microorganisms

The regiospecific deuteration at C8 and C9 methyl groups of geraniol‑D6 enables feeding experiments in plant cell cultures, microbial systems, or insect larvae to trace the oxidative and conjugative fate of geraniol without label scrambling. For example, the oxidation of geraniol‑D6 to 8‑hydroxygeraniol or geranic acid can be quantitatively monitored by mass shift (+6 Da) in the metabolites [1]. Researchers investigating iridoid biosynthesis, cytochrome P450‑mediated geraniol hydroxylation, or biotransformation in Achyranthes bidentata plant systems can use the D6 label to differentiate newly formed metabolites from endogenous geraniol pools.

Method Development and Validation for Regulatory-Scale Bioanalytical Chemistry

Geraniol‑D6 serves as a traceable reference standard that meets regulatory guidelines for analytical method development and quality control. Certified with a certificate of analysis (CoA) documenting isotopic purity (≥95%), molecular weight, and structure confirmation by NMR/MS, it facilitates method validation (AMV) and ensures traceability against pharmacopeial standards (USP/EP) [2]. Pharmaceutical R&D QC laboratories engaged in ANDA submissions or impurity profiling for geraniol‑containing drug products require this level of certified documentation to satisfy ICH Q2(R1) validation requirements.

Application
Selection Property
Validation Focus
Preclinical PK studies in biological matrices
Deuterated ISTD for LC‑MS/MS quantification
Matrix-effect correction and method linearity validation
Geraniol allergen quantification in consumer products
Isotopic purity and mass shift for complex matrices
Extraction recovery and ion suppression compensation
Monoterpene biosynthesis tracer studies
Regiospecific non‑exchangeable deuteration
Metabolic fate tracking without label scrambling
Bioanalytical method development and validation
Certified reference standard with CoA documentation
Traceability and method validation documentation
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